molecular formula C7H10O2 B1274157 2-Methylcyclopentene-1-carboxylic acid CAS No. 67209-77-2

2-Methylcyclopentene-1-carboxylic acid

Cat. No.: B1274157
CAS No.: 67209-77-2
M. Wt: 126.15 g/mol
InChI Key: QXKNDUSXGFIHHU-UHFFFAOYSA-N
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Description

2-Methylcyclopentene-1-carboxylic acid is an organic compound with the molecular formula C7H10O2 It is a derivative of cyclopentene, where a methyl group is attached to the second carbon of the cyclopentene ring, and a carboxylic acid group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

A practical three-step procedure for the preparation of 2-methyl-1-cyclopentene-1-carboxylic acid involves the following steps :

    Reaction of 2-carboethoxycyclopentanone with nitromethane: This reaction is carried out in the presence of equimolecular amounts of piperidine, resulting in the formation of an allylic nitro compound.

    Denitration: The allylic nitro compound is then subjected to denitration using 5% palladium on carbon (Pd/C) in the presence of ammonium formate.

    Hydrolysis: The final step involves the hydrolysis of the ester moiety to yield 2-methyl-1-cyclopentene-1-carboxylic acid.

Industrial Production Methods

While specific industrial production methods for 2-methyl-1-cyclopentene-1-carboxylic acid are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of commercially available starting materials and standard organic synthesis techniques makes this process feasible for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclopentene-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acid chloride, which can then undergo further substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-Methylcyclopentene-1-carboxylic acid has several scientific research applications, including:

    Organic Synthesis: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

    Pharmaceuticals: The compound’s derivatives may have potential therapeutic applications, although specific uses in medicine are still under investigation.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentene-1-carboxylic acid: Lacks the methyl group at the second carbon.

    2-Methylcyclopentanecarboxylic acid: The double bond is absent, resulting in a different reactivity profile.

    Cyclopentane-1-carboxylic acid: Both the double bond and the methyl group are absent.

Uniqueness

2-Methylcyclopentene-1-carboxylic acid is unique due to the presence of both a methyl group and a double bond in the cyclopentene ring. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound in various chemical transformations and applications.

Properties

IUPAC Name

2-methylcyclopentene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-3-2-4-6(5)7(8)9/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKNDUSXGFIHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50986320
Record name 2-Methylcyclopent-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50986320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67209-77-2
Record name 1-Cyclopentene-1-carboxylic acid, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067209772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylcyclopent-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50986320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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